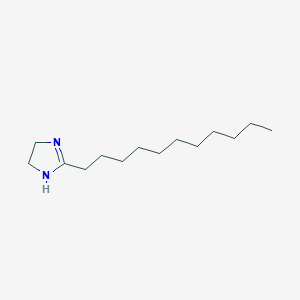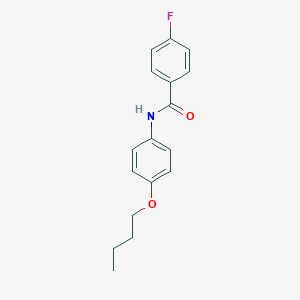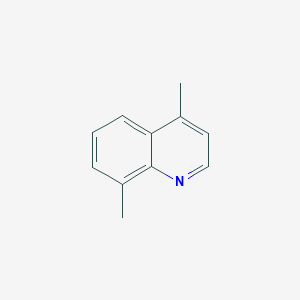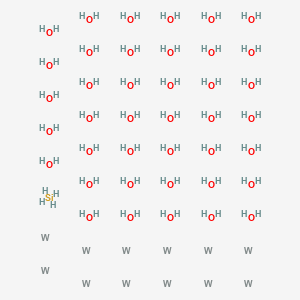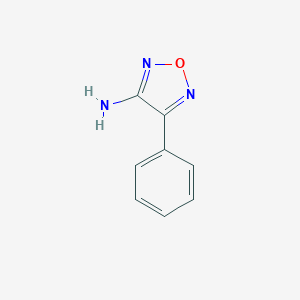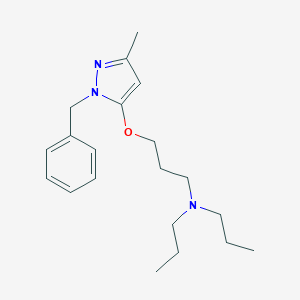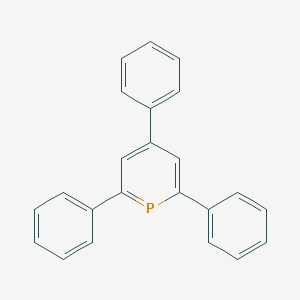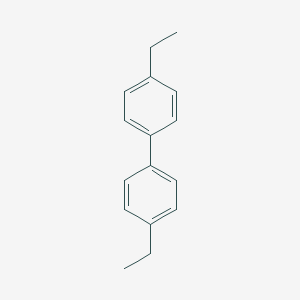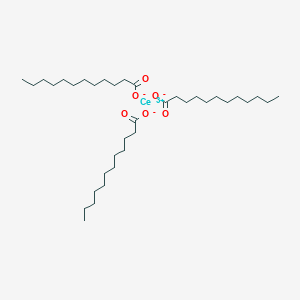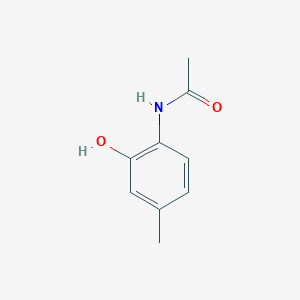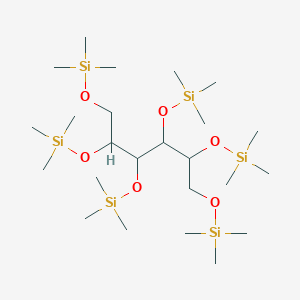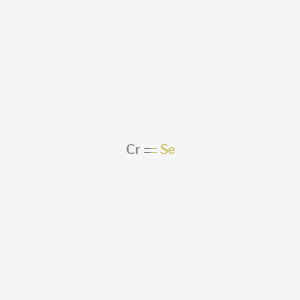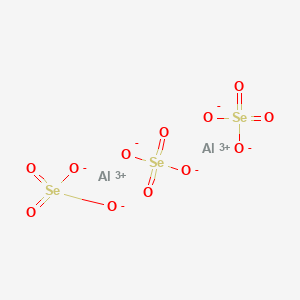
Aluminium selenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium selenate is a chemical compound that is widely used in scientific research due to its unique properties. It is an inorganic compound that is composed of aluminum, selenium, and oxygen. The compound is highly soluble in water and has a white crystalline appearance. This compound has been found to have a variety of applications in the field of science, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
Aluminium selenate works by inhibiting the activity of certain enzymes in the body. Specifically, the compound has been found to inhibit the activity of tyrosine phosphatases, which are enzymes that play a key role in regulating cell signaling pathways. This inhibition has been found to have a variety of effects on the body, including the regulation of gene expression and the promotion of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to promote the growth and differentiation of cells, particularly in the liver and kidneys. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using aluminium selenate in scientific research is its solubility in water, which makes it easy to work with in the laboratory. Additionally, the compound has been found to be relatively stable, which makes it useful for long-term experiments. However, one limitation of using this compound is that it can be toxic in high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on aluminium selenate. One area of interest is the compound's potential use in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, researchers may continue to study the compound's effects on cell signaling pathways and gene expression, as well as its potential use in the development of new drugs and therapies.
Synthesemethoden
Aluminium selenate can be synthesized through a variety of methods, including the reaction of aluminum hydroxide with selenic acid. The resulting compound can be purified through a series of washing and filtration steps. Other methods of synthesis include the reaction of aluminum with selenium dioxide and the reaction of aluminum chloride with sodium selenate.
Wissenschaftliche Forschungsanwendungen
Aluminium selenate has been extensively studied for its applications in scientific research. The compound has been found to have a variety of uses in the field of biochemistry, particularly in the study of enzymes and proteins. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Eigenschaften
CAS-Nummer |
14696-77-6 |
|---|---|
Molekularformel |
Al2O12Se3 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
dialuminum;triselenate |
InChI |
InChI=1S/2Al.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI-Schlüssel |
JSMYWMXSQDUVSJ-UHFFFAOYSA-H |
SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |
Kanonische SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3] |
Andere CAS-Nummern |
14696-77-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



